N-(2-ethylphenyl)-1,3-benzothiazol-2-amine
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Overview
Description
N-(2-ethylphenyl)-1,3-benzothiazol-2-amine, commonly referred to as NEPBT, is an aromatic amine that has been studied for its potential applications in scientific research. NEPBT is a synthetic compound, derived from the reaction of ethylphenol and 1,3-benzothiazole, and is used as a building block in organic synthesis. NEPBT has been used in a wide variety of research applications, including biochemistry, physiology, and drug development.
Scientific Research Applications
Biological Response Modifiers for Breast Cancer Therapy Compounds similar to Ethanediamide have been explored for their estrogenic and antiestrogenic properties, indicating their potential as biological response modifiers in the therapy of hormone-sensitive breast cancers.
Metal Complexes and Catalysis
Studies on metal complexes involving similar ethanediamine structures show their utility in forming stable, catalytically active complexes.
6. Visible Light-Promoted Oxidative Cross-Coupling of Alcohols to Esters The methodology is suitable for substituted benzylic alcohols, which have been esterified with methanol, ethanol, n-butanol, and n-octanol .
Mechanism of Action
Target of Action
N-(2-ethylphenyl)-1,3-benzothiazol-2-amine is a high-affinity, high-specificity peptidomimetic ligand . It primarily targets the activated α4β1 integrin found on a variety of malignant lymphoid cell lines . The α4β1 integrin plays a crucial role in cell adhesion and migration, which are key processes in the development and progression of diseases such as cancer .
Mode of Action
The compound interacts with its target, the α4β1 integrin, by binding to the catalytic residue CYS-258 . This interaction has the potential to interfere with the integrin’s catalytic activity , leading to changes in the cell’s adhesion and migration capabilities.
Biochemical Pathways
It is known that the α4β1 integrin is involved in various signaling pathways that regulate cell adhesion and migration . By targeting this integrin, the compound could potentially disrupt these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of N-(2-ethylphenyl)-1,3-benzothiazol-2-amine’s action are likely to be related to its interference with the α4β1 integrin’s function. By inhibiting this integrin, the compound could potentially disrupt cell adhesion and migration, thereby affecting the progression of diseases such as cancer .
properties
IUPAC Name |
N-(2-ethylphenyl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-2-11-7-3-4-8-12(11)16-15-17-13-9-5-6-10-14(13)18-15/h3-10H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTKSFZEVHGWTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-1,3-benzothiazol-2-amine |
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